16alpha-Hydroxypregnenolone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

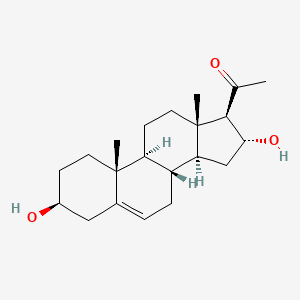

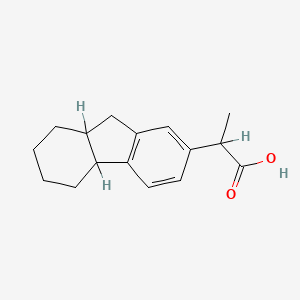

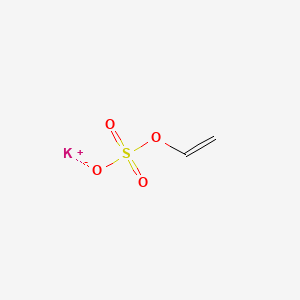

16alpha-hydroxypregnenolone is a hydroxypregnenolone that is pregnenolone substituted by a alpha-hydroxy group at position 16. It has a role as a human metabolite. It is a hydroxypregnenolone, a 16alpha-hydroxy steroid and a 3beta-hydroxy-Delta(5)-steroid.

16alpha-Hydroxypregnenolone, also known as 3b, 16a-dihydroxypreg-5-en-20-one or 5-pregnene-3b, 16a-diol-20-one, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Thus, 16alpha-hydroxypregnenolone is considered to be a steroid lipid molecule. 16alpha-Hydroxypregnenolone is considered to be a practically insoluble (in water) and relatively neutral molecule. 16alpha-Hydroxypregnenolone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 16alpha-hydroxypregnenolone is primarily located in the membrane (predicted from logP) and cytoplasm.

Applications De Recherche Scientifique

Enzymatic Functions and Species Variation

16alpha-Hydroxypregnenolone is involved in various enzymatic processes. A study of the baboon cytochrome P450 17alpha-hydroxylase (CYP17), which is involved in steroidogenesis, revealed its role in the hydroxylation of pregnenolone and progesterone. This enzyme contributes to the biosynthesis of glucocorticoids and androgens, although it does not show 16alpha-hydroxylase activity for 17alpha-hydroxyprogesterone (Swart et al., 2002).

Neurosteroid Functions

16alpha-Hydroxypregnenolone is a neurosteroid, influencing neurological functions. For instance, 7alpha-hydroxypregnenolone, a neurosteroid derived from pregnenolone, has been shown to stimulate locomotor activity in newts, indicating its role in the regulation of movement and behavior (Matsunaga et al., 2004).

Neonatal Development

In neonates, the excretion of 16alpha-hydroxypregnenolone plays a significant role. A study on neonates' steroid profiles revealed that the ratio of 16alpha-hydroxypregnenolone to other steroids could be used to diagnose conditions like congenital adrenal hyperplasia (Bekker et al., 2001).

Diagnostic Applications

16alpha-Hydroxypregnenolone is relevant in diagnostics, particularly in identifying hormonal imbalances and enzymatic deficiencies. For instance, the determination of 17alpha-hydroxypregnenolone in human plasma is crucial for diagnosing 3beta-hydroxysteroid dehydrogenase deficiency (Wudy et al., 2001).

Role in Reproductive Behavior

Studies have shown that neurosteroids like 7alpha-hydroxypregnenolone significantly impact reproductive behaviors, such as the stimulation of locomotor activity in breeding animals (Haraguchi et al., 2010).

Circadian and Seasonal Rhythms

Neurosteroids like 7alpha-hydroxypregnenolone also play a role in regulating circadian and seasonal rhythms in animals. For instance, in Japanese quail, it is involved in the regulation of diurnal rhythm of locomotor activity (Tsutsui et al., 2009).

Embryonic Development

In rainbow trout embryos, 16alpha-Hydroxypregnenolone is the sole metabolite of pregnenolone, indicating its role in embryonic development and possibly in maintaining the steroid milieu (Petkam et al., 2003).

Hormonal Pathways and Dysfunction

The conversion of pregnenolone to 16alpha-Hydroxypregnenolone is crucial in understanding hormonal pathways and dysfunctions, such as congenital adrenal hyperplasia or gonadal dysfunction (Včeláková et al., 2007).

Clinical Screening

The differentiation between 17alpha-hydroxypregnenolone and 17alpha-hydroxyprogesterone is important in clinical screening for congenital adrenal hyperplasia (CAH) in newborns, as demonstrated in a study involving low birth weight infants (Higashi et al., 2008).

Propriétés

Numéro CAS |

520-88-7 |

|---|---|

Nom du produit |

16alpha-Hydroxypregnenolone |

Formule moléculaire |

C21H32O3 |

Poids moléculaire |

332.5 g/mol |

Nom IUPAC |

1-[(3S,8S,9S,10R,13S,14S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H32O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21-/m0/s1 |

Clé InChI |

ZAKJZPQDUPCXSD-YRWKUUEZSA-N |

SMILES isomérique |

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |

SMILES |

CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

SMILES canonique |

CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Autres numéros CAS |

520-88-7 |

Description physique |

Solid |

Synonymes |

3 alpha,16 alpha-dihydroxypregn-5-en-20-one 3 beta,16 alpha-dihydroxypregn-5-en-20-one 3 beta,16 beta-dihydroxypregn-5-en-20-one |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Methoxy-ethyl)-11-{[1-(3-methoxy-phenyl)-meth-(E)-ylidene]-amino}-3,11-dihydro-1,3,5,10,11-pent aaza-benzo[b]fluoren-4-one](/img/structure/B1237590.png)

![N-[(E)-(3-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide](/img/structure/B1237592.png)

![N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B1237593.png)

![7-[2-[(2S,4S)-4-[(3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1237594.png)

![methyl (2S,4R,5S,6S)-6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1237597.png)

![2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1237601.png)